4-Methyl-3-nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
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Overview
Description
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound characterized by the presence of a methyl group, a nitro group, and a trifluoromethoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves a multi-step process. One common method starts with the nitration of 4-methylbiphenyl to introduce the nitro group. This is followed by the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Safety measures are also implemented to handle the hazardous reagents and conditions involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl carboxylic acid.
Reduction: 4-Methyl-3-amino-4’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a biphenyl.
3-Nitro-4-methylbenzaldehyde: Contains an aldehyde group instead of a biphenyl.
Methyl 4-chloro-3-nitrobenzoate: Similar nitro and methyl groups but with a chloro substituent and ester functionality.
Uniqueness
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C14H10F3NO3 |
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Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-methyl-2-nitro-4-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-9-2-3-11(8-13(9)18(19)20)10-4-6-12(7-5-10)21-14(15,16)17/h2-8H,1H3 |
InChI Key |
CRKBLUYZOGOUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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